molecular formula C9H12F3NO2 B2722232 1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2168344-14-5

1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2722232
CAS No.: 2168344-14-5
M. Wt: 223.195
InChI Key: YYXXBTSENROFSA-UHFFFAOYSA-N
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Description

1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a hydroxy group and a trifluoromethyl group, along with a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Hydroxy and Trifluoromethyl Groups: The hydroxy group can be introduced via hydroxylation reactions, while the trifluoromethyl group is often added using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Propenone Moiety: The propenone moiety is typically introduced through aldol condensation reactions involving an aldehyde and a ketone.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The propenone moiety can be reduced to a saturated ketone using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone.

    Reduction: Conversion of the propenone moiety to a saturated ketone.

    Substitution: Replacement of the trifluoromethyl group with various nucleophiles.

Scientific Research Applications

1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound, including its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which 1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethanone: Similar structure but with an ethanone moiety instead of a propenone.

    1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]butan-2-one: Contains a butanone moiety, offering different reactivity and properties.

Uniqueness

1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one is unique due to the combination of the piperidine ring, hydroxy group, trifluoromethyl group, and propenone moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these features are advantageous.

Properties

IUPAC Name

1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO2/c1-2-7(14)13-5-3-4-8(15,6-13)9(10,11)12/h2,15H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXXBTSENROFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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